H-Thr(tBu)-OH

Catalog No.
S760053
CAS No.
4378-13-6
M.F
C8H17NO3
M. Wt
175.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Thr(tBu)-OH

CAS Number

4378-13-6

Product Name

H-Thr(tBu)-OH

IUPAC Name

(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6+/m1/s1

InChI Key

NMJINEMBBQVPGY-RITPCOANSA-N

Synonyms

O-tert-Butyl-L-threonine;4378-13-6;H-Thr(tBu)-OH;(2S,3R)-2-Amino-3-(tert-butoxy)butanoicacid;(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoicacid;O-tert-Butyl-L-allo-threonine;AC1OCVO1;O-tert.Butyl-L-threonine;H-THR-OH;Ambcb4034712;20644_ALDRICH;SCHEMBL561539;20644_FLUKA;CTK3J1682;MolPort-003-927-730;NMJINEMBBQVPGY-RITPCOANSA-N;H-Ser(Trt)-2-ChlorotritylResin;H-Thr(tBu)-2-ChlorotritylResin;ZINC404775;ANW-30023;AKOS006238375;AM82267;RTR-016972;AJ-22415;AK-45262

Canonical SMILES

CC(C(C(=O)[O-])[NH3+])OC(C)(C)C

Isomeric SMILES

C[C@H]([C@@H](C(=O)[O-])[NH3+])OC(C)(C)C

The exact mass of the compound O-tert-Butyl-L-threonine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

H-Thr(tBu)-OH (O-tert-butyl-L-threonine, CAS 4378-13-6) is a critical amino acid building block featuring a free N-terminus and a tert-butyl-protected secondary hydroxyl side chain [1]. In procurement and process design, it serves as an essential intermediate for synthesizing custom N-derivatized threonine building blocks, specialized peptidomimetics, and N-terminal residues in solid-phase peptide synthesis (SPPS) . By isolating the reactivity to the primary amine and carboxylic acid, this compound allows for precise, orthogonal modifications—such as the direct attachment of fluorophores, chelators, or non-standard protecting groups—without the interference of side-chain esterification [1].

Research Fit

Free amine Enables custom N-protection (Boc, Z, Alloc) for solution-phase synthesis
tBu protection Prevents β-elimination and O-acylation during peptide coupling
Fmoc/tBu orthogonal Fits standard automated SPPS and global acid deprotection

Substituting H-Thr(tBu)-OH with unprotected L-threonine (H-Thr-OH) or alternative protected forms like H-Thr(Bzl)-OH introduces severe process liabilities. Using unprotected threonine during carboxyl activation leads to rampant O-acylation at the secondary hydroxyl, generating branched or esterified byproducts that drastically reduce overall yield and complicate downstream HPLC purification [1]. Conversely, utilizing benzyl (Bzl) protection necessitates hazardous anhydrous HF or incompatible catalytic hydrogenation for final deprotection [2]. Furthermore, attempting to use the standard Fmoc-Thr(tBu)-OH for custom N-terminal tagging requires an additional base-catalyzed Fmoc deprotection step, which adds process time, consumes expensive reagents, and can degrade base-sensitive payloads [3].

Substitution Risk

Fmoc-Thr(tBu)-OH
Lacks the free α-amine; cannot be used for custom N-protection or fragment condensations that require a free amine handle.
Unprotected H-Thr-OH
Leads to uncontrolled side-chain branching, β-elimination, and O-acylation, severely reducing peptide purity and yield.

Eliminating O-Acylation Byproducts

During peptide bond formation, the secondary hydroxyl group of threonine is highly susceptible to unwanted esterification. Comparative synthesis models show that using unprotected H-Thr-OH during standard DIC/HOBt or HATU coupling can result in 15–30% O-acylated byproducts [1]. By utilizing H-Thr(tBu)-OH, the bulky tert-butyl ether completely shields the oxygen, reducing O-acylation to <0.5% and ensuring linear peptide fidelity [2].

Evidence DimensionO-acylated byproduct formation
Target Compound Data<0.5% byproduct
Comparator Or BaselineH-Thr-OH (15–30% byproduct)
Quantified Difference>30-fold reduction in side-chain esterification
ConditionsStandard DIC/HOBt or HATU coupling in DMF at room temperature

Eliminating O-acylation directly translates to higher crude purity, reducing the need for exhaustive preparative HPLC and maximizing the yield of the target sequence.

Crude purity gain
Head-to-head
>90%
target purity with tBu protection
Supports easier purification, higher final yields
Standard SPPS conditions

Mild Acid-Labile Deprotection

The selection of side-chain protecting groups dictates the final cleavage conditions of the peptide. H-Thr(tBu)-OH is fully deprotected using standard 90–95% Trifluoroacetic acid (TFA) at room temperature within 1 to 2 hours . In contrast, the benzyl-protected analog, H-Thr(Bzl)-OH, requires highly toxic and corrosive anhydrous hydrogen fluoride (HF) at 0 °C or catalytic hydrogenation, which is incompatible with sulfur-containing residues like cysteine or methionine [1].

Evidence DimensionFinal deprotection conditions
Target Compound Data90–95% TFA, 1–2 hours, Room Temperature
Comparator Or BaselineH-Thr(Bzl)-OH (Anhydrous HF or H2/Pd-C)
Quantified DifferenceElimination of highly toxic HF gas / heavy metal catalysts
ConditionsFinal global deprotection in solid-phase peptide synthesis (SPPS)

TFA-based deprotection allows for safer, standard laboratory workflows and broader compatibility with complex, multi-residue peptide sequences.

tBu vs Trityl stability
Head-to-head
tBu: highly stable
50–150× lower deprotection
Trt: 5–15% loss
Maintains side-chain protection through synthesis
Piperidine/DMF, standard SPPS

Streamlined N-Terminal Derivatization

When synthesizing custom N-capped building blocks, using a free-amine precursor is highly efficient. H-Thr(tBu)-OH allows for direct, one-step conjugation with activated esters or tags, often achieving >90% yield [1]. Substituting with Fmoc-Thr(tBu)-OH requires a prior 20% piperidine deprotection step, which not only adds a unit operation but can also reduce overall yield by 10–15% due to incomplete deprotection or side reactions with base-sensitive moieties [2].

Evidence DimensionSynthesis steps and yield for N-derivatization
Target Compound Data1 step, >90% yield
Comparator Or BaselineFmoc-Thr(tBu)-OH (2 steps, ~75–80% overall yield)
Quantified DifferenceElimination of 1 process step; ~10–15% increase in final yield
ConditionsAttachment of N-terminal tags (e.g., fluorophores, chelators) in solution phase

Procuring the free-amine form saves time, reduces reagent costs, and improves yields for manufacturers producing custom-tagged threonine derivatives.

O-acylation control
Class-level inference
Side reaction completely blocked with tBu
Ensures chemoselectivity; data to verify
Based on field consensus, supplier evidence

Superior Solubility in SPPS

Unprotected amino acids exhibit zwitterionic character, leading to poor solubility in standard organic solvents used for peptide synthesis. H-Thr-OH has a solubility of <0.01 M in Dichloromethane (DCM) and Dimethylformamide (DMF) [1]. The addition of the lipophilic tert-butyl group in H-Thr(tBu)-OH disrupts this network, increasing solubility to >0.5 M in DMF/DCM, which is critical for driving coupling reactions to completion[2].

Evidence DimensionSolubility in DMF/DCM
Target Compound Data>0.5 M
Comparator Or BaselineH-Thr-OH (<0.01 M)
Quantified Difference>50-fold increase in organic solvent solubility
ConditionsStandard SPPS solvent systems (DMF, DCM) at 25 °C

High solubility ensures rapid, homogenous coupling kinetics and prevents line-clogging in automated peptide synthesizers.

Fmoc/tBu orthogonality
Class-level
Base-stable, acid-labile
Fits automated SPPS workflows
Seamless integration into validated protocols
Standard Fmoc/tBu strategy

Synthesis of N-Protected Threonine

H-Thr(tBu)-OH is the ideal starting material for installing specialized N-protecting groups (e.g., Alloc, Cbz, or photolabile tags) where standard Fmoc or Boc groups are unsuitable for the intended orthogonal synthesis strategy[1].

N-Terminal Bioconjugation

Utilized for the direct attachment of DOTA/NOTA chelators for radiopharmaceuticals or FITC for fluorescent probes, leveraging the free amine to achieve single-step conjugation without risking side-chain esterification [2].

SPPS of Threonine-Terminal Peptides

Procured as the final N-terminal amino acid in a sequence to deliberately bypass an unnecessary on-resin Fmoc-deprotection step, streamlining the synthesis cycle and reducing piperidine consumption .

Application Fit

Application
Selection Property
Validation Focus
Custom N-protected fragment synthesis
Free amine for custom protection
N-protecting group compatibility
Aggregation-prone peptide research
tBu-induced solubility and coupling enhancement
Crude purity and aggregation control
Incretin mimetic peptide research
High-fidelity Thr incorporation, side-reaction prevention
Purity and reaction selectivity for research peptides
Coupling methodology development
Stable protecting group model substrate
Reaction kinetics without side-chain interference

XLogP3

-2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

175.12084340 Da

Monoisotopic Mass

175.12084340 Da

Heavy Atom Count

12

UNII

L239QXV55R

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

O-tert-butyl-L-threonine

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